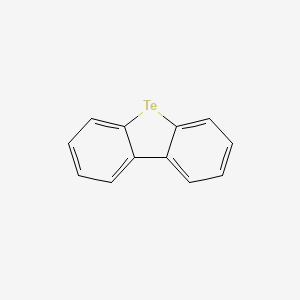

Dibenzotellurophene

Description

Contextualization within Chalcogen-Containing Heterocycles

Dibenzotellurophene belongs to the family of dibenzo-fused five-membered heterocycles, which are foundational structures in organic and materials chemistry. researchgate.net This family includes dibenzofuran (B1670420) (oxygen), dibenzothiophene (B1670422) (sulfur), and dibenzoselenophene (B1620105) (selenium), with this compound representing the tellurium-containing analog. researchgate.net These compounds share a common tricyclic aromatic core but differ in the nature of the Group 16 heteroatom (chalcogen) at the 5-position.

The progression down the chalcogen group from oxygen to tellurium results in systematic changes to the molecule's geometry and electronic structure. As the atomic radius of the chalcogen increases, the carbon-heteroatom bond length extends, and the C-X-C bond angle (where X = O, S, Se, Te) generally decreases. These structural modifications, although subtle, have profound impacts on the electronic delocalization and intermolecular interactions within the material. The substitution of sulfur with heavier chalcogens like selenium and tellurium is a recognized strategy for modulating the properties of π-conjugated materials. researchgate.netdtu.dk

Comparative Properties of Dibenzoheterocycles

| Property | Dibenzofuran (X=O) | Dibenzothiophene (X=S) | Dibenzoselenophene (X=Se) | This compound (X=Te) |

| C-X Bond Length | ~1.40 Å | ~1.74 Å | ~1.89 Å | ~2.09 Å |

| C-X-C Bond Angle | ~106° | ~91.5° | ~87° | ~82° |

| HOMO Energy Level | Lower | Higher | Higher | Highest |

| LUMO Energy Level | Higher | Lower | Lower | Lowest |

| Band Gap | Widest | Narrower | Narrower | Narrowest |

Note: The values presented are approximate and can vary based on the specific crystalline form and computational method used. The general trend across the series is the key takeaway.

Significance of Tellurium as a Heavy Chalcogen in Organic Frameworks

The incorporation of tellurium, a heavy and highly polarizable metalloid, into an organic framework like this compound imparts several significant and unique properties. rsc.orgresearchgate.net These characteristics distinguish tellurium-containing compounds from their sulfur and selenium counterparts and are the primary drivers of current research interest. nih.govresearchgate.net

Key properties stemming from the tellurium atom include:

Narrowed Band Gap: The use of tellurium in place of sulfur or selenium in conjugated polymers leads to red-shifted optical absorption and a smaller HOMO-LUMO gap. dtu.dkresearchgate.net This is attributed to the higher energy level of the p-orbitals of tellurium, which leads to a destabilization (raising) of the Highest Occupied Molecular Orbital (HOMO) and stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO) in the π-conjugated system.

Strong Intermolecular Interactions: The large atomic radius and diffuse valence orbitals of tellurium promote strong intermolecular Te-Te interactions. dtu.dk These interactions can facilitate the formation of ordered supramolecular assemblies, which are crucial for efficient charge transport in organic semiconductor devices. researchgate.net

Hypervalency: The tellurium atom in heterocycles can be easily oxidized from Te(II) to Te(IV). This allows for the formation of stable "hypervalent" structures, such as this compound dihalides, where the tellurium atom is bonded to more atoms than typically allowed by the octet rule. This reactivity opens avenues for novel chemical transformations and the design of functional materials.

Heavy Atom Effect: As a heavy element, tellurium significantly enhances spin-orbit coupling in molecules. This "internal heavy atom effect" promotes intersystem crossing from singlet to triplet excited states, which can facilitate room-temperature phosphorescence. This photophysical property is of great interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging. researchgate.net

The low electronegativity of tellurium also influences the polarization of the carbon-tellurium bond, affecting the molecule's reactivity and interaction with other chemical species.

Overview of Key Research Trajectories and Interdisciplinary Interest

Research into this compound and its derivatives is highly interdisciplinary, spanning synthetic organic chemistry, materials science, and device physics. The unique electronic and photophysical properties of these compounds make them promising candidates for a variety of advanced applications.

Organic Electronics: A primary focus of research is the application of tellurium-containing heterocycles in organic electronics. The narrow band gaps and strong intermolecular interactions make them suitable for use as p-type semiconductors in Organic Field-Effect Transistors (OFETs) and as donor materials in Organic Photovoltaics (OPVs). researchgate.netresearchgate.net The ability to tune the frontier orbital energy levels by incorporating tellurium is a key strategy for optimizing device performance. researchgate.net

Emissive Materials: The heavy atom effect induced by tellurium is being exploited in the design of materials for white organic light-emitting diodes (WOLEDs). By promoting room-temperature phosphorescence, single-molecule emitters capable of producing white light can be developed. researchgate.net

Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its functionalized derivatives remains an active area of research. Early syntheses often suffered from low yields, but newer methods involving the cyclization of biphenyl (B1667301) precursors or metal-mediated reactions have improved accessibility to this heterocyclic core.

Catalysis and Sensing: The unique chemical properties of the tellurium center, including its Lewis acidity and redox behavior, suggest potential applications in catalysis and chemical sensing, although this remains a less explored area compared to materials science. researchgate.net

The ongoing exploration of this compound highlights a broader trend in materials chemistry: the strategic use of heavy main-group elements to imbue organic molecules with novel functions for next-generation electronic and photonic devices.

Properties

CAS No. |

244-98-4 |

|---|---|

Molecular Formula |

C12H8Te |

Molecular Weight |

279.8 g/mol |

IUPAC Name |

dibenzotellurophene |

InChI |

InChI=1S/C12H8Te/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |

InChI Key |

MYKBDDATGWJJOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Te]2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzotellurophene and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing the dibenzotellurophene core have been established for decades, providing reliable, albeit sometimes low-yielding, pathways to this class of compounds.

Reaction of Tellurium Tetrachloride with Organometallic Reagents

One of the earliest approaches to this compound involves the electrophilic addition of tellurium tetrahalides, such as tellurium tetrachloride, to biphenyl (B1667301). This reaction proceeds through the formation of a 5,5-dihalothis compound intermediate, which is subsequently reduced to yield the parent this compound. thieme-connect.de While initial reports indicated low yields, procedural improvements have made this a more viable route. thieme-connect.de The electrophilic cyclization is believed to occur via a tellurium trihalide species. thieme-connect.de

Synthesis via 2-Biphenylyltellurium Trichloride (B1173362)

A notable synthesis of this compound proceeds through the intermediate 2-biphenylyltellurium trichloride. acs.org This method offers a distinct advantage due to the spontaneous and quantitative conversion of 2-biphenylyltellurium trichloride to this compound dichloride at approximately 210°C. acs.org The resulting dichloride is then readily reduced to this compound using a reducing agent like potassium pyrosulfite (K₂S₂O₅). acs.org The precursor, 2-biphenylyltellurium trichloride, can be prepared through multiple steps, each providing a reasonably good yield. acs.org

Direct Synthesis from Tellurium Powder and Dibenzothiophene (B1670422) S,S-Dioxide

An alternative, though less common, method involves the pyrolysis of dibenzothiophene S,S-dioxide with tellurium powder. This high-temperature reaction results in the formation of this compound, albeit in low yields. thieme-connect.de This route represents a ring transformation process where the sulfone group is extruded and replaced by a tellurium atom.

Modern and Efficient Synthetic Strategies

More recent synthetic developments have focused on improving efficiency, versatility, and functional group tolerance, enabling the creation of a wider array of this compound derivatives for various applications.

Utilization of Cyclic Diaryliodonium Salts and Elemental Tellurium

A modern and versatile method for synthesizing functionalized dibenzotellurophenes involves the reaction of elemental tellurium powder with readily available cyclic diaryliodonium salts. researchgate.net This strategy has proven effective for creating a variety of this compound derivatives, including π-extended systems. researchgate.net These tellurium-containing aromatic compounds exhibit good stability in air and moisture, as well as high thermal stability, which are crucial properties for materials applications. researchgate.net

| Derivative | Reagents | Yield |

| Functionalized Dibenzotellurophenes | Tellurium powder, Cyclic diaryliodonium salts | Not specified |

| Ladder-type π-system | Tellurium powder, Cyclic diaryliodonium salts | Not specified |

| Heterosumanene | Tellurium powder, Cyclic diaryliodonium salts | Not specified |

This table summarizes the types of compounds synthesized using cyclic diaryliodonium salts and elemental tellurium.

Intramolecular Telluro Coupling Reactions for Functionalized Derivatives

A convenient and effective route for preparing functionalized dibenzotellurophenes, particularly those containing nitro groups, is through the intramolecular telluro coupling of 2,2'-diiodobiphenyl (B1330377) derivatives. acs.org This reaction is carried out using an in situ prepared tellurium-copper slurry. acs.org This method is particularly valuable for synthesizing compounds that are otherwise difficult to obtain. acs.org For instance, 3,7-dinitrothis compound can be synthesized and subsequently partially reduced to 3-amino-7-nitrothis compound. acs.org

| Starting Material | Product |

| 2,2'-Diiodobiphenyl derivatives | Nitro-containing dibenzotellurophenes |

| 3,7-Dinitrothis compound | 3-Amino-7-nitrothis compound |

This table illustrates the transformation of starting materials to products via intramolecular telluro coupling.

Sequential Electrophilic Telluration of C(sp²)–Zn and C(sp²)–H Bonds

A versatile approach for the synthesis of tellurium-bridged aromatic compounds, including benzo[b]tellurophenes, relies on the sequential electrophilic telluration of carbon-zinc (C(sp²)–Zn) and carbon-hydrogen (C(sp²)–H) bonds using tellurium(IV) chlorides. This method provides an efficient route to construct the this compound core. The process is initiated by the formation of an organozinc intermediate, which then undergoes electrophilic attack by a tellurium electrophile, followed by an intramolecular cyclization.

The reaction sequence typically involves the generation of a 2-heterobiarylzinc reagent from a corresponding 2-iodoheterobiaryl precursor. This is achieved through an iodine-magnesium exchange, followed by transmetalation from magnesium to zinc. The resulting arylzinc species is then treated sequentially with tellurium tetrachloride (TeCl₄) and a reducing agent like sodium sulfide (B99878) (Na₂S) to furnish the desired tellurium-bridged heterobiaryl. This one-pot procedure allows for the creation of various heteroarene-fused benzotellurophenes.

Table 1: Synthesis of Tellurium-Bridged Heterobiaryls via Sequential Telluration

| Starting Material (2-Iodoheterobiaryl) | Product | Yield (%) |

|---|---|---|

| 2-Iodo-N-phenyl-N-methylaniline | 5-Methyl-5,10-dihydrobenzo[b]indolo[3,2,1-de] thieme-connect.dedntb.gov.uabenzotellurazepine | 65 |

| 1-(2-Iodophenyl)-1H-indole | Benzo dntb.gov.uaresearchgate.nettellurolo[2,3-b]indole | 72 |

| 2-(2-Iodophenyl)benzo[b]thiophene | Benzo dntb.gov.uaresearchgate.nettellurolo[2,3-b]benzo[b]thiophene | 78 |

Transition Metal-Catalyzed Arylmetalation and Telluration Approaches

The synthesis of functionalized benzo[b]tellurophenes can be expediently achieved by combining transition metal-catalyzed migratory arylmetalation of alkynes with the sequential telluration process described previously. This strategy allows for the construction of a diverse library of substituted tellurophenes starting from simple arylmetal reagents and alkynes.

In a typical example, the reaction begins with a cobalt-catalyzed migratory arylzincation of an internal alkyne with an arylzinc reagent. This step generates an ortho-alkenylarylzinc species in situ. Subsequent treatment of this intermediate with TeCl₄ at elevated temperatures, followed by reduction with aqueous Na₂S, affords the functionalized benzo[b]tellurophene. This one-pot synthesis is notable for its efficiency and the ability to introduce various substituents onto the benzotellurophene scaffold.

Table 2: Cobalt-Catalyzed Synthesis of Benzo[b]tellurophenes

| Arylzinc Reagent | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylzinc | 5-Decyne | 3,4-Dibutyl-6-methoxybenzo[b]tellurophene | 58 |

| Phenylzinc | 1-Phenyl-1-propyne | 3-Methyl-2-phenylbenzo[b]tellurophene | 61 |

Zirconium-Mediated Coupling for Novel Tellurium-Containing Emitters

Zirconium-mediated coupling reactions represent a powerful tool for the synthesis of novel molecular luminogens, including those based on tellurium heterocycles. While specific applications of this methodology for the direct synthesis of this compound are not extensively documented, the principles have been applied to create related tellurophene (B1218086) structures that are of interest as potential color-tunable emitters.

The general approach involves the use of zirconocene-mediated couplings to construct key structural motifs. For instance, zirconocene (B1252598) dichloride (Cp₂ZrCl₂) in the presence of a reducing agent like n-butyllithium can be used to couple alkynes, leading to the formation of zirconacyclopentadienes. These intermediates can then serve as precursors for tellurophenes through metallacycle transfer to a tellurium source. This strategy has been explored for accessing new classes of air-stable phosphors and color-tunable luminogens based on various heterocycles, and it holds promise for the targeted synthesis of novel tellurium-containing emitters derived from the this compound core.

Functionalization and Derivatization Strategies

Synthesis of Substituted Dibenzotellurophenes

The synthesis of substituted dibenzotellurophenes can be achieved through various methods, often starting from appropriately substituted biphenyl precursors. One of the most direct and general methods involves the reaction of 2,2'-dimetalated biphenyls with an inorganic tellurium reagent.

For example, 2,2'-dibromobiphenyl (B83442) derivatives can be treated with an alkyllithium reagent, such as tert-butyllithium, to generate a 2,2'-dilithiobiphenyl intermediate. Subsequent reaction of this intermediate with a tellurium source, such as tellurium tetrachloride or 1,1-dichloro-2,5-dihydrotellurophene, yields the corresponding substituted this compound. This method allows for the introduction of substituents on the aromatic backbone of the this compound molecule.

Another approach involves the electrophilic addition of tellurium tetrahalides to a substituted biphenyl, followed by reduction. This process yields a 5,5-dihalothis compound, which can then be reduced to the parent substituted this compound.

Table 3: Selected Methods for Synthesis of Substituted Dibenzotellurophenes

| Precursor | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2,2'-Dibromobiphenyl | 1. t-BuLi; 2. 1,1-dichloro-2,5-dihydrotellurophene | This compound | 78 |

| 4,4'-Dimethyl-2,2'-dibromobiphenyl | 1. n-BuLi; 2. TeCl₄ | 2,8-Dimethylthis compound | Low |

| Biphenyl | 1. TeCl₄; 2. Na₂S·9H₂O | This compound | 75 (for reduction step) |

Preparation of π-Extended Aromatic Systems Incorporating this compound Moieties

The incorporation of this compound units into larger, π-extended aromatic systems is a key strategy for developing novel organic materials with interesting photophysical properties, such as room-temperature phosphorescence. A versatile method for constructing such systems involves the reaction of tellurium powder with readily available cyclic diaryliodonium salts.

This methodology has been successfully employed to synthesize various functionalized dibenzotellurophenes (DBTes) and ladder-type π-systems. The resulting tellurium-containing aromatic compounds have demonstrated good stability towards air and moisture, as well as high thermal stability, which are crucial characteristics for materials applications. The heavy-atom effect induced by the tellurium atom often leads to interesting photophysical properties, including tunable room-temperature phosphorescence in the solid state.

Table 4: Examples of π-Extended Systems Synthesized from Cyclic Diaryliodonium Salts

| Cyclic Diaryliodonium Salt Precursor | Product | Photophysical Property |

|---|---|---|

| Dibenz[c,e]iodininium salt | This compound (DBTe) | Room-Temperature Phosphorescence |

| Dinaphtho[2,1-c:1',2'-e]iodininium salt | Dinaphtho[2,1-b:1',2'-d]tellurophene | Room-Temperature Phosphorescence |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been pivotal in characterizing the geometry, bond lengths, and bond angles of dibenzotellurophene and its diiodide derivative.

The crystal structure of this compound (C12H8Te) has been determined through single-crystal X-ray diffraction. acs.orgacs.org The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. acs.org The crystal structure analysis reveals a slightly folded this compound molecule. acs.org The dihedral angles between the central five-membered tellurophene (B1218086) ring and the flanking six-membered benzene rings are 1.4° and 0.6°. acs.org

The key intramolecular dimensions, including the tellurium-carbon bond lengths and the C-Te-C bond angle, have been precisely measured. The Te-C bond distances are 2.084 Å and 2.089 Å, with an average of 2.087 Å. acs.org The C-Te-C bond angle within the five-membered ring is 81.7°. acs.org These geometric parameters are crucial for understanding the strain within the heterocyclic ring and the nature of the carbon-tellurium bond.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.621 |

| b (Å) | 16.192 |

| c (Å) | 4.637 |

| Z | 4 |

| Te-C Bond Length (Å) | 2.087 (average) |

| C-Te-C Bond Angle (°) | 81.7 |

The reaction of this compound with iodine yields this compound diiodide (C12H8TeI2), the structure of which has also been determined by X-ray crystallography. acs.orgacs.org This derivative provides insight into the reactivity of the tellurium center and the resulting changes in molecular geometry. The molecular structure of the diiodide reveals a tellurium atom with a distorted trigonal bipyramidal geometry. The two iodine atoms occupy the axial positions, while the two carbon atoms of the this compound moiety and a lone pair of electrons on the tellurium atom occupy the equatorial positions.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the crystal structure of this compound, the packing of the molecules is influenced by van der Waals forces. nsf.gov The study of intermolecular interactions is crucial for understanding the solid-state properties of the material. The analysis of the crystal packing of this compound reveals no unusually short intermolecular contacts, suggesting that the packing is dominated by non-specific van der Waals interactions. The planarity of the molecule, despite the slight fold, allows for efficient packing in the crystal lattice. The arrangement of molecules in the crystal can be described as a herringbone packing motif, a common feature in the crystal structures of polycyclic aromatic compounds. researchgate.net

Solution-Phase Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the structure and electronic environment of molecules in solution. For this compound, Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy are particularly informative.

Tellurium-125 NMR spectroscopy is a powerful tool for probing the chemical environment of tellurium atoms in molecules. huji.ac.il The chemical shift of the ¹²⁵Te nucleus is highly sensitive to the electronic environment and the nature of the substituents attached to the tellurium atom. rsc.orgbohrium.com For organotellurium compounds, the ¹²⁵Te NMR chemical shifts span a very wide range, making it a sensitive probe of molecular structure. huji.ac.il

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| Dialkyl tellurides | -400 to 200 |

| Diaryl tellurides | 300 to 800 |

| Tellurium(IV) halides | 800 to 1500 |

Mössbauer spectroscopy, specifically utilizing the ¹²⁵Te isotope, is a nuclear technique that provides information about the chemical environment of tellurium atoms by probing the nuclear energy levels. acs.org The key parameters obtained from a ¹²⁵Te Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). cdnsciencepub.com The isomer shift is related to the s-electron density at the tellurium nucleus and provides information about the oxidation state and the ionicity of the bonds. acs.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and gives insight into the symmetry of the electronic environment around the tellurium atom. cdnsciencepub.com

Optoelectronic Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states, while fluorescence spectroscopy detects the emission of photons as excited states relax back to the ground state.

For this compound, the absorption and emission spectra are expected to be red-shifted (shifted to longer wavelengths) compared to dibenzofuran (B1670420), dibenzothiophene (B1670422), and dibenzoselenophene (B1620105). This trend is a direct consequence of the heteroatom's identity. As the atomic number of the chalcogen atom increases, the highest occupied molecular orbital (HOMO) is destabilized and the lowest unoccupied molecular orbital (LUMO) is stabilized, leading to a smaller HOMO-LUMO gap wikipedia.org. Studies on polymers containing tellurophene, selenophene, and thiophene have confirmed that tellurophene-based materials possess the smallest optical band gaps wikipedia.org.

The oxidative addition of halogens to the tellurium center in tellurophene derivatives has been shown to cause a further red-shift in the absorption spectrum. This is attributed to a significant lowering of the LUMO energy upon formation of the hypervalent Te(IV) adduct acs.org.

Photoluminescence encompasses both fluorescence (light emission from a singlet excited state) and phosphorescence (light emission from a triplet excited state) libretexts.orgedinst.com. The efficiency of these processes is governed by the rates of radiative decay and non-radiative processes, including intersystem crossing (ISC) between singlet and triplet states.

The presence of a heavy atom like tellurium in a molecule significantly enhances spin-orbit coupling. This phenomenon, known as the "internal heavy-atom effect," promotes the otherwise spin-forbidden intersystem crossing from the lowest singlet excited state (S₁) to the triplet manifold (T₁) researchgate.netnih.govresearchgate.netmorressier.com. Consequently, for this compound, it is predicted that:

The fluorescence quantum yield would be significantly lower than that of its sulfur and selenium analogues.

The rate of intersystem crossing would be much faster, leading to a higher quantum yield of triplet state formation.

Phosphorescence, which is the radiative decay from the triplet state (T₁ → S₀), would be a much more prominent deactivation pathway libretexts.orglibretexts.org.

This expectation is supported by experimental evidence. For instance, a study on the benzologues of furan, thiophene, selenophene, and tellurophene systematically demonstrated the influence of the intra-annular heavy atom on promoting phosphorescence researchgate.net. More directly, a π-extended tellurium-containing heteroacene, a tellura(benzo)bithiophene derivative, has been shown to exhibit strong orange-red phosphorescence at room temperature, a direct result of the heavy-atom effect of tellurium acs.org.

Table 2: Predicted Photophysical Properties of this compound due to the Heavy-Atom Effect

| Property | Predicted Trend for this compound | Underlying Mechanism |

|---|---|---|

| Fluorescence (S₁→S₀) | Low quantum yield | Fast intersystem crossing to T₁ state |

| Intersystem Crossing (S₁→T₁) | High efficiency | Enhanced spin-orbit coupling |

| Phosphorescence (T₁→S₀) | Enhanced intensity, shorter lifetime | Increased probability of triplet state decay |

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the properties of electrochemically generated species. By applying a potential to a sample within a spectrophotometer, changes in the absorption spectrum (UV-Vis-Near Infrared) can be monitored as the compound is oxidized or reduced. When coupled with Electron Spin Resonance (ESR) spectroscopy, this method can simultaneously detect and characterize paramagnetic species (radical ions).

While specific spectroelectrochemical studies on this compound are not documented, research on other tellurophene derivatives provides a clear model for its expected behavior. Studies on carbazole and triphenylamine systems containing selenophene and tellurophene have utilized UV-Vis-NIR and ESR spectroelectrochemical methods to characterize the charged species formed upon oxidation researchgate.net.

Applying these methods to this compound would allow for the in situ generation and characterization of its radical cation (DBT·⁺ ) and dication (DBT²⁺ ).

UV-Vis-NIR Spectroscopy would reveal the formation of new, low-energy absorption bands in the NIR region, which are characteristic of the electronic transitions within the oxidized species.

ESR Spectroscopy would confirm the formation of the paramagnetic radical cation by detecting its characteristic signal, providing information about the localization of the unpaired electron spin.

These combined techniques would provide crucial information on the stability and electronic structure of the charged states of this compound, which is vital for assessing its potential in electronic applications.

Electronic Structure and Optoelectronic Properties

Electronic Band Structure and Energy Levels

The electronic band structure of dibenzotellurophene, particularly the energy levels of its frontier molecular orbitals, dictates its behavior as a semiconductor and its potential applications in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. In this compound, the HOMO and LUMO energy levels are significantly influenced by the tellurium heteroatom. Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to predict these energy levels. For the parent dibenzothiophene (B1670422) (a lighter analog), theoretical studies have shown that the HOMO is characterized by π-orbitals with significant contributions from the sulfur atom, while the LUMO is a π*-orbital distributed over the entire aromatic framework. Similar trends are expected for this compound, with the heavier tellurium atom further influencing the energy levels.

Table 1: Theoretical and Experimental HOMO and LUMO Energy Levels of Dibenzothiophene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|

| 2,8-diphenyl-dibenzothiophene | Experimental (CV) | -5.84 | -2.80 | core.ac.uk |

| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | Experimental (CV) | -5.47 | -2.78 | core.ac.uk |

| 2,8-bis(4-cyanophenyl)-dibenzothiophene | Experimental (CV) | -5.78 | -2.51 | core.ac.uk |

| Dibenzothiophene | Theoretical (DFT) | -6.2 | -1.9 | researchgate.net |

The optical band gap (Eg) is a critical parameter that determines the absorption and emission properties of a material. It is typically determined from the onset of the absorption spectrum. For conjugated polymers containing dibenzothiophene units, the optical band gaps have been reported to be in the range of 2.23 to 2.59 eV nih.gov. The introduction of thiophene bridges with enhanced conjugation lengths leads to a reduction in the optical band gap nih.gov.

In the case of this compound, the heavy atom effect of tellurium is expected to lead to a smaller optical band gap compared to its lighter chalcogen counterparts (dibenzofuran, dibenzothiophene, and dibenzoselenophene). This is due to the increased delocalization of the π-electrons and a stabilization of the LUMO level. While specific values for unsubstituted this compound are not widely reported, studies on related tellurophenes have shown a red-shift in optical transitions when a tellurium atom is incorporated into the structure.

Table 2: Optical Band Gaps of Dibenzothiophene-Containing Polymers

| Polymer | Optical Band Gap (eV) | Reference |

|---|---|---|

| PDBT-Th | 2.59 | nih.gov |

| PDBT-Th:Th | 2.53 | nih.gov |

| PDBT-2Th | 2.25 | nih.gov |

| PDBT-2Th:2Th | 2.23 | nih.gov |

Charge Carrier Mobility and Transport Characteristics

Charge carrier mobility is a measure of how quickly an electron or a hole can move through a material when an electric field is applied. It is a key performance parameter for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport in organic thin films can be influenced by factors such as molecular packing, film morphology, and the presence of grain boundaries kuleuven.beosti.gov.

Direct measurements of charge carrier mobility in this compound thin films are not extensively documented. However, the planar and rigid structure of the this compound core is expected to facilitate π-π stacking in the solid state, which is a prerequisite for efficient charge transport. The strong intermolecular interactions arising from the heavy tellurium atom could potentially lead to favorable molecular packing for charge transport. For comparison, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a related sulfur-containing heterocycle, have demonstrated high charge carrier mobilities umons.ac.be. The actual mobility in this compound-based materials would be highly dependent on the processing conditions and the resulting thin-film morphology kuleuven.beosti.gov.

Spin-Orbit Coupling and Intersystem Crossing Phenomena in Heavy Chalcogen Systems

The presence of a heavy atom like tellurium in the this compound molecule introduces significant spin-orbit coupling (SOC) nih.govuni-regensburg.de. SOC is a relativistic effect that facilitates transitions between electronic states of different spin multiplicities, such as from a singlet excited state (S₁) to a triplet excited state (T₁), a process known as intersystem crossing (ISC) nih.govuni-regensburg.de.

In most organic molecules, ISC is a formally forbidden process. However, the large atomic number of tellurium enhances the SOC, thereby increasing the rate of ISC. This "heavy-atom effect" is a well-established principle in photochemistry. The rate of intersystem crossing (kISC) can be significantly enhanced, with reported values as high as 10⁹ s⁻¹ in some bridged systems containing dibenzothiophene nih.gov. This efficient population of the triplet state has profound implications for the photophysical properties of this compound, making it a promising candidate for applications that rely on triplet excitons, such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. The El-Sayed rule, which states that ISC is more efficient between states of different orbital types (e.g., n→π* and π→π*), also plays a role in these systems nih.gov.

Tunable Room-Temperature Phosphorescence (RTP) in the Solid State

One of the most intriguing consequences of the enhanced ISC in this compound and its derivatives is the observation of room-temperature phosphorescence (RTP) rsc.orgnih.gov. Phosphorescence is the radiative decay from an excited triplet state to the singlet ground state. Due to the typically long lifetime of triplet states, phosphorescence is often quenched at room temperature by molecular vibrations and collisions.

However, in the solid state, the rigid environment can suppress non-radiative decay pathways, allowing for the observation of RTP. The strong spin-orbit coupling in dibenzotellurophenes efficiently populates the triplet state, and when molecular motion is restricted in a crystal lattice or a rigid matrix, this triplet energy can be released as phosphorescence rsc.orgnih.govdtu.dk.

Furthermore, the emission color of this phosphorescence can be tuned by modifying the chemical structure of the this compound molecule. For instance, the introduction of different substituent groups can alter the energy of the triplet state and thus shift the phosphorescence wavelength rsc.org. This tunability makes this compound-based materials highly attractive for applications in sensing, bio-imaging, and security inks. Studies on benzo[b]tellurophenes appended with pinacolboronate have demonstrated visible phosphorescence in the solid state under ambient conditions rsc.orgnih.gov.

Reactivity and Coordination Chemistry of Dibenzotellurophene

Organometallic Transformations

The organometallic chemistry of dibenzotellurophene is characterized by transformations that involve either the tellurium heteroatom coordinating to a metal center or the cleavage of the carbon-tellurium bonds.

This compound undergoes detelluration reactions when treated with certain transition metal carbonyl complexes, such as triiron dodecacarbonyl ([Fe₃(CO)₁₂]). rsc.org This reaction involves the extrusion of the tellurium atom from the heterocyclic ring system. The reaction of this compound with [Fe₃(CO)₁₂] affords a dibenzoferrole, which is an organoiron compound where an iron atom replaces the tellurium in the five-membered ring. rsc.org The extruded tellurium can be isolated in forms such as iron telluride (FeTe) or as part of another iron cluster, [Fe₃Te₂(CO)₉], depending on the specific reaction conditions. rsc.org This reactivity contrasts with that of its sulfur analog, benzothiophene, which does not undergo desulfurization under similar conditions. rsc.org

| Reactant | Reagent | Major Organometallic Product | Tellurium-Containing Byproduct |

| This compound | Triiron Dodecacarbonyl | Dibenzoferrole | FeTe or [Fe₃Te₂(CO)₉] |

Organotellurium compounds, including this compound, can act as ligands, coordinating to transition metals like rhodium through the tellurium atom. nih.govrsc.org The formation of organometallic derivatives with rhodium typically involves the lone pair of electrons on the tellurium atom donating to an empty orbital of the rhodium center. nih.govnih.gov A characteristic coordination mode for divalent organotellurium ligands is a "side-on" fashion, where the plane of the tellurophene (B1218086) ring is tilted at an angle (typically 105-115°) relative to the metal-tellurium bond. nih.gov This geometry is influenced by the large size of the tellurium atom and its coordination preferences. nih.gov The resulting rhodium complexes can exhibit various coordination numbers and geometries, such as square-pyramidal or octahedral, depending on the other ancillary ligands attached to the rhodium center. nih.govwhiterose.ac.uk The synthesis of these complexes can be achieved by reacting this compound with suitable rhodium precursors. rsc.org

Organometallic complexes, including those of rhodium, can exhibit dynamic behavior in solution, known as fluxionality. nih.gov For complexes of this compound, this could involve processes such as the rapid inversion of the pyramidal geometry at the coordinated tellurium atom or the exchange of ligands in the coordination sphere of the metal. nih.gov Such fluxional processes are often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies on the fluxionality of this compound-rhodium complexes are not detailed, related five-coordinate rhodium phosphine (B1218219) complexes are known to be fluxional, displaying rapid isomerization on the NMR timescale. nih.gov This suggests that organometallic derivatives of this compound may also exhibit similar dynamic behaviors in solution.

Chalcogen-Specific Reactivity

The reactivity of this compound is heavily influenced by the presence of the tellurium atom, leading to reactions specific to the chalcogen.

One of the key chalcogen-specific reactions of this compound is the extrusion of the tellurium atom from the aromatic ring system. rsc.org This "detelluration" process, notably observed in reactions with triiron dodecacarbonyl, leads to the formation of a C-C bond between the two phenyl rings, effectively producing biphenyl (B1667301) derivatives that are stabilized by coordination to the metal fragments. rsc.org The reaction results in the formation of a dibenzoferrole, demonstrating the cleavage of the two carbon-tellurium bonds and the insertion of a metal-containing fragment. rsc.org This type of reaction highlights the relative weakness of the C-Te bond compared to C-S or C-O bonds in analogous heterocyclic systems.

The tellurium atom in this compound exists in the +2 oxidation state. It can undergo oxidation to higher oxidation states. While specific studies on the oxidation of this compound are not widely documented, the chemistry of the analogous sulfur compound, dibenzothiophene (B1670422), provides a model for this reactivity. The oxidation of dibenzothiophene has been studied extensively and proceeds to form the corresponding sulfoxide (B87167) and sulfone, where the sulfur atom is in the +4 and +6 oxidation states, respectively. scielo.org.zanih.govnih.gov

By analogy, the oxidation of this compound is expected to yield this compound Te-oxide, where the tellurium is oxidized. The stable oxide of tellurium is tellurium dioxide (TeO₂), a solid in which tellurium is in the +4 oxidation state. wikipedia.orgnih.gov Therefore, the controlled oxidation of this compound would likely result in the formation of a Te-oxide species.

Intermolecular Reactivity and Adduct Formation

This compound, a heterocyclic compound containing a tellurium atom, exhibits a range of intermolecular interactions, leading to the formation of various adducts. These interactions are primarily driven by the electronic characteristics of the tellurium atom and the aromatic system. One notable area of its intermolecular reactivity is the formation of charge-transfer complexes.

Charge-Transfer Interactions (e.g., with Picric Acid)

Charge-transfer (CT) complexes are molecular associations in which a fraction of an electronic charge is transferred between a donor and an acceptor molecule. The formation of these complexes is a well-documented phenomenon for many electron-rich aromatic compounds when they interact with electron-deficient molecules.

While direct and detailed research findings on the specific charge-transfer complex between this compound and picric acid are not extensively documented in the current body of scientific literature, the principles of electronic interactions suggest a strong potential for such a complex to form. This compound, with its electron-rich tellurium heteroatom and π-conjugated system, is expected to function as an electron donor. Conversely, picric acid (2,4,6-trinitrophenol) is a well-known and potent electron acceptor due to the presence of three electron-withdrawing nitro groups on the phenol (B47542) ring. researchgate.netresearchgate.netchempedia.info

The interaction would involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of this compound to the lowest unoccupied molecular orbital (LUMO) of picric acid. This transfer results in the formation of a complex that is stabilized by electrostatic forces. The formation of such complexes is often accompanied by the appearance of a new, low-energy absorption band in the UV-visible spectrum, which is characteristic of charge-transfer complexes.

Drawing parallels from studies on other electron donors with picric acid, the stoichiometry of the this compound-picric acid complex is anticipated to be 1:1. researchgate.netresearchgate.net The stability of the complex would be influenced by factors such as the polarity of the solvent used.

The expected interaction can be represented as follows:

The formation and properties of this charge-transfer complex can be analyzed using various spectroscopic techniques. The data in the table below is hypothetical and based on typical values observed for charge-transfer complexes of picric acid with other aromatic donors.

| Parameter | Expected Value | Technique |

|---|---|---|

| Stoichiometry (Donor:Acceptor) | 1:1 | UV-Vis Titration (Job's Plot) |

| Formation Constant (KCT) | Dependent on solvent polarity | Benesi-Hildebrand analysis of UV-Vis data |

| Charge-Transfer Absorption Maximum (λCT) | New band in the visible region | UV-Visible Spectroscopy |

| Molar Extinction Coefficient (εCT) | High, characteristic of CT complexes | UV-Visible Spectroscopy |

Supramolecular Chemistry and Intermolecular Interactions

Chalcogen Bonding as a Directing Force in Self-Assembly

Chalcogen bonding is a non-covalent interaction involving the electrophilic region, or σ-hole, on a covalently bonded chalcogen atom (such as sulfur, selenium, or tellurium) and a Lewis base. researchgate.netmdpi.com In the context of dibenzotellurophene, the tellurium atom serves as a potent chalcogen bond donor. This interaction is a key driving force in the self-assembly of DBTe-containing molecules, guiding them into predictable and well-defined supramolecular structures. rsc.orgrsc.org

The strength of chalcogen bonding increases with the size and polarizability of the chalcogen atom. rsc.org Consequently, tellurium forms the strongest chalcogen bonds among its lighter congeners, selenium and sulfur. nih.govscispace.com This robust and directional interaction has been harnessed to construct a variety of supramolecular assemblies, ranging from simple dimers to complex three-dimensional frameworks. nih.govunivie.ac.at The directionality of the chalcogen bond, typically approaching 180°, provides a high degree of predictability in the resulting crystal packing, a crucial aspect of crystal engineering. mdpi.comd-nb.info Researchers have demonstrated that by strategically placing chalcogen bond donors and acceptors, it is possible to program the self-assembly process to yield desired architectures, such as wire-like polymeric structures. scispace.comnih.gov

Formation of Dimeric and Polymeric Supramolecular Assemblies

The ability of this compound to engage in specific and directional intermolecular interactions facilitates the formation of both discrete dimeric structures and extended polymeric assemblies. These assemblies are primarily governed by chalcogen bonding and other secondary interactions.

A noteworthy example of chalcogen bonding in action is the interaction between the tellurium atom of a this compound unit and a carbonyl oxygen atom. rsc.orgrsc.org This Te···O interaction has proven to be a reliable motif for directing the assembly of molecules. Studies on dibenzochalcogenophenes functionalized with a benzoyl moiety have shown that the position of the carbonyl group is critical in determining the final supramolecular structure. rsc.orgrsc.org

For instance, a this compound derivative with a benzoyl group at the 3-position has been observed to form self-complementary dimers through two Te···O chalcogen bonds. rsc.orgrsc.org This dimerization is a direct result of the molecule's ability to interact with itself in a head-to-tail fashion, creating a stable, cyclic motif held together by these specific chalcogen-carbonyl contacts. rsc.org

Beyond chalcogen-carbonyl interactions, this compound and related organotellurium compounds can participate in a variety of other secondary bonding interactions that lead to the formation of high-dimensional supramolecular frameworks. These interactions include Te···I, I···I, and other Te···O contacts. researchgate.netrsc.org

The Te···I interaction, in particular, is a strong and directional chalcogen bond that has been extensively studied. rsc.org In crystals containing both tellurium atoms and iodide ions, these interactions can link molecules into chains, sheets, and even complex three-dimensional networks. rsc.orgrsc.org The nature of the assembly depends on the oxidation state of the tellurium (Te(II) or Te(IV)) and the coordination environment of the atoms involved. rsc.org For example, self-assembly through Te···I and I···I non-covalent interactions has been reported in diorganotellurium diiodide complexes, resulting in structures like zig-zag ribbons and extended supramolecular assemblies. researchgate.net

Design Principles for Supramolecular Frameworks Incorporating this compound Moieties

The rational design of supramolecular frameworks based on this compound relies on a set of established principles that leverage the strength and directionality of chalcogen bonds and other non-covalent interactions. rsc.orgchemrxiv.org A key strategy involves the modular design of building blocks where the position and nature of functional groups are carefully chosen to promote specific interactions. rsc.orgunivie.ac.at

Programming Recognition Sites: The recognition properties of the tellurium center can be programmed by the electronic and steric effects of substituents on the DBTe core. nih.gov By introducing specific functional groups that act as strong chalcogen bond acceptors (like pyridyl or carbonyl groups), one can direct the assembly towards predictable patterns, such as linear tapes or discrete dimers. rsc.orgscispace.com

Utilizing Computational Tools: Quantum chemical modeling, particularly the calculation of electrostatic potential surfaces, is a powerful tool for predicting the most favorable sites for intermolecular interactions. scispace.comnih.gov These calculations can identify the locations of σ-holes on the tellurium atom and the most electron-rich sites on potential acceptor molecules, guiding the design of complementary building blocks. scispace.com

Balancing Multiple Interactions: The final supramolecular architecture is often the result of a delicate balance between multiple weak interactions, including chalcogen bonds, hydrogen bonds, and π–π stacking. univie.ac.atnih.gov Successful design requires considering the interplay of these forces. For example, combining a strong, directional chalcogen bond with weaker, less directional hydrogen bonds can lead to robust, high-dimensional structures like supramolecular ribbons. univie.ac.at

By applying these principles, chemists can move beyond simple dimerization and create complex, functional supramolecular materials. The predictability of the chalcogen bond, especially from tellurium, makes this compound a highly valuable component in the supramolecular chemist's toolkit for constructing novel materials with tailored properties. rsc.orgnih.govnih.gov

Computational and Theoretical Investigations of Dibenzotellurophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of organotellurium compounds, including dibenzotellurophene and its derivatives. scienceopen.comnih.gov DFT strikes a balance between computational cost and accuracy, making it suitable for studying relatively large molecular systems.

DFT calculations are instrumental in predicting the electronic and optoelectronic properties of this compound-based materials. ub.ac.idsemanticscholar.org By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can estimate the electronic band gap, which is a crucial parameter for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.govub.ac.id

Theoretical studies on analogous systems, such as dibenzothiophene (B1670422) derivatives, have demonstrated the utility of DFT in evaluating their potential as electron transport materials. researchgate.net These calculations provide insights into molecular orbital energies, ionization potentials, and electron affinities, which are critical for designing efficient charge-transporting materials. semanticscholar.org The introduction of different substituents on the this compound core can significantly modulate these electronic properties, a phenomenon that can be systematically explored using DFT. nih.gov

Table 1: Predicted Electronic Properties of a Model Dibenzothiophene Derivative (DBTSI2) using DFT

| Property | Predicted Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.13 eV |

| Band Gap | 5.12 eV |

| Ionization Potential | 6.25 eV |

| Electron Affinity | 1.13 eV |

Data sourced from theoretical calculations on a related dibenzothiophene system and presented here as an illustrative example of the types of properties predicted by DFT. researchgate.net

DFT calculations are also powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, thereby gaining a detailed understanding of the reaction pathway. nih.gov For instance, in the context of catalytic cycles, DFT can be used to model the interaction of this compound with a catalyst, providing insights into the catalytic mechanism at a molecular level.

The three-dimensional structure and conformational flexibility of this compound derivatives play a significant role in determining their physical and chemical properties. DFT calculations can be employed to perform conformational and energetic analyses, identifying the most stable geometries and the energy barriers between different conformers. This information is crucial for understanding structure-property relationships and for designing molecules with specific spatial arrangements.

Theoretical Descriptions of Chemical Bonding (e.g., Hypervalent Bonds, 3-Center-4-Electron Bonding)

The tellurium atom in this compound can exhibit hypervalency, meaning it can accommodate more than eight electrons in its valence shell. umb.edu This is a common feature for elements in the third period and beyond. britannica.com The nature of bonding in such hypervalent compounds has been a subject of theoretical interest.

One of the key models used to describe bonding in hypervalent molecules is the 3-center-4-electron (3c-4e) bond . wikipedia.orgwikipedia.org This model, based on molecular orbital theory, proposes that a central atom forms a bond with two ligands through a set of three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. wikipedia.org The four valence electrons occupy the bonding and non-bonding orbitals, resulting in a stable system without violating the octet rule for the central atom in a strict sense. wikipedia.org This model provides an alternative to the older concept of d-orbital hybridization. wikipedia.org

In the context of this compound, the C-Te-C linkage can be analyzed using these theoretical frameworks to understand the nature of the covalent bonds and the electron distribution around the tellurium atom. First-principles calculations on bulk tellurium have suggested the presence of both normal covalent bonds and weaker coordinate covalent bonds, highlighting the complex bonding nature of tellurium. hpstar.ac.cnresearchgate.net

Quantum Chemical Calculations for Catalytic Mechanisms

This compound and its derivatives can potentially be involved in catalytic processes, either as catalysts themselves or as ligands in organometallic catalysts. Quantum chemical calculations, particularly DFT, are invaluable for modeling the mechanisms of such catalytic reactions. diva-portal.org These calculations can help in:

Identifying the active catalytic species: By comparing the energies of different potential catalysts, the most likely active species can be identified.

Elucidating the reaction pathway: The entire catalytic cycle can be mapped out, including substrate binding, transition states for key steps, and product release.

Understanding selectivity: In cases where multiple products can be formed, quantum chemical calculations can explain the origin of chemo-, regio-, and stereoselectivity by comparing the activation barriers for different pathways. nih.gov

By providing a detailed, atomistic view of the catalytic process, these theoretical studies can guide the development of more efficient and selective catalysts based on the this compound scaffold.

Applications in Advanced Materials Science and Engineering

Organic Electronics

The exploration of dibenzotellurophene in organic electronics is still in its early stages. Theoretical studies and research on related tellurophene-containing polymers suggest that the distinct electronic properties of tellurium could offer advantages in charge transport and light-matter interactions. However, specific experimental data for this compound in many of these applications remains limited.

Active Layers in Organic Field-Effect Transistors (OFETs)

There is currently a lack of specific research literature detailing the use of this compound as the active layer in Organic Field-Effect Transistors (OFETs). The performance of such devices is typically evaluated based on charge carrier mobility (μ) and the on/off current ratio. While studies on tellurophene-containing polymers have shown promise for transistor applications, dedicated research into this compound-based OFETs is needed to ascertain its potential in this area. rsc.org

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

The application of this compound as an emissive material in Organic Light-Emitting Diodes (OLEDs) is another area that remains largely unexplored. The efficiency of an OLED is often characterized by its external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected. While dibenzothiophene (B1670422) derivatives have been investigated as host materials and in thermally activated delayed fluorescence (TADF) emitters, there is a notable absence of data on the electroluminescent properties of this compound itself. google.comrsc.org

Components in Organic Photovoltaics and Solar Cells

The potential of this compound as a component in organic photovoltaics (OPVs) and solar cells is an area of scientific curiosity. The performance of organic solar cells is primarily judged by their power conversion efficiency (PCE), which is a measure of their ability to convert sunlight into electricity. Although tellurophene-based polymers are known to have narrower HOMO-LUMO gaps and red-shifted optical absorptions, which are desirable properties for solar cell materials, specific PCE data for devices incorporating this compound is not yet available in the scientific literature. rsc.org

Electrochromic Devices

Electrochromic devices, which change color upon the application of an electrical voltage, represent another potential application for novel organic materials. However, there are no current research findings on the electrochromic properties of this compound. Studies on related dibenzothiophene-based polymers have shown electrochromic behavior, but similar investigations into the tellurium analog have not been reported. frontiersin.org

Charge Transport Layers and Hole Blocking Materials

The ability of a material to efficiently transport charge carriers (electrons and holes) is crucial for the performance of many organic electronic devices. Dibenzothiophene derivatives have been successfully employed as hole blocking materials in OLEDs, a function that relies on having a deep highest occupied molecular orbital (HOMO) energy level. rsc.orgrsc.org While it is theorized that the electronic structure of this compound could make it suitable for charge transport or blocking layers, experimental verification and specific data on its charge transport properties are not currently available.

Luminescent Materials

The luminescent properties of organic molecules are fundamental to their use in applications such as OLEDs and sensors. A key metric for a luminescent material is its photoluminescence quantum yield (PLQY), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.

A study on dibenzothiophene embedded heteroporphyrins, which included a tellurophene-containing analogue, revealed that the tellurium-based macrocycle exhibited broadened and red-shifted absorption bands compared to its lighter chalcogen counterparts. researchgate.netnih.gov This suggests that the incorporation of tellurium significantly influences the electronic and optical properties of the molecule. However, specific data on the photoluminescence quantum yield of isolated this compound is not provided in the available literature. General reviews on tellurophene-containing polymers highlight their unique optical and electronic properties, but detailed photophysical characterization of this compound remains a subject for future research. rsc.orgnih.gov

Phosphors and Tunable Room-Temperature Phosphorescence Emitters

This compound and its derivatives have emerged as promising candidates for the development of materials exhibiting room-temperature phosphorescence (RTP). The presence of the heavy tellurium atom enhances spin-orbit coupling, which facilitates the intersystem crossing from the singlet excited state to the triplet excited state, a crucial step for phosphorescence to occur.

A study on tellurium-embedded π-extended aromatics, including various functionalized dibenzotellurophenes (DBTe's), has demonstrated their capability for tunable RTP in the solid state. These compounds were synthesized from tellurium powder and cyclic diaryliodonium salts, showing good stability under air and moisture, as well as high thermal stability. The research highlighted that by increasing the atomic size of the chalcogen atom (from sulfur to selenium to tellurium), the rates of intersystem crossing increase, leading to higher phosphorescence quantum yields.

The photophysical properties of these this compound derivatives were investigated, revealing that their phosphorescence can be tuned. This tunability is a significant advantage for applications in areas such as organic light-emitting diodes (OLEDs), security inks, and bio-imaging. The following table summarizes the room-temperature phosphorescence data for selected this compound derivatives.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Phosphorescence Quantum Yield (%) | Lifetime (ms) |

|---|---|---|---|---|

| This compound (DBTe) | 350 | 550 | 5.2 | 1.2 |

| 2,8-di-tert-butyl-DBTe | 360 | 562 | 8.1 | 1.5 |

| 2,8-bis(trifluoromethyl)-DBTe | 345 | 540 | 12.5 | 0.8 |

Fluorescent Probes for Optical Applications

Based on a comprehensive review of the available scientific literature, there is no significant research published on the application of this compound as a fluorescent probe for optical applications.

Multicolor Emitters and Porous Luminescent Sensors

A thorough search of scientific databases and literature reveals no studies on the use of this compound in the development of multicolor emitters or porous luminescent sensors.

Nonlinear Optical (NLO) Materials

There is currently no available research in the scientific literature regarding the nonlinear optical (NLO) properties or applications of this compound.

Catalysis and Reaction Promoters

Organotellurium Catalysis in Synthetic Organic Chemistry

While organotellurium compounds are known to participate in and catalyze various organic reactions, a specific investigation into the catalytic activity of this compound in synthetic organic chemistry has not been reported in the available scientific literature.

Potential Models for Hydrodesulfurization Processes

The scientific literature extensively covers the use of dibenzothiophene as a model compound for hydrodesulfurization (HDS) processes in the petroleum industry. However, there are no published studies that investigate this compound as a potential model for such processes.

Polymeric and Supramolecular Materials

Tellurophene-Based Conjugated Polymers and Copolymers for Optoelectronics

There is a notable absence of research articles detailing the synthesis, characterization, and optoelectronic properties of conjugated polymers and copolymers derived from this compound. Scientific investigations have extensively focused on thiophene-based polymers, exploring their electrochemical and electrochromic properties. For instance, studies on dibenzothiophene-thiophene copolymers have detailed their electrochemical synthesis and investigated the relationship between conjugation length and electro-optical properties. However, similar in-depth studies on this compound-based counterparts are not present in the available literature.

Building Blocks for Supramolecular Frameworks and Assemblies

The use of this compound as a fundamental building block for the construction of supramolecular frameworks and assemblies is not a well-documented area of research. The scientific literature contains examples of other heterocyclic compounds, such as nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) derivatives, being functionalized to create self-assembling systems like hydrogels. These studies highlight the role of non-covalent interactions in forming ordered nanostructures. Unfortunately, analogous research demonstrating the utility of this compound in designing and synthesizing such supramolecular architectures could not be located.

Thin Film Fabrication and Device Integration Strategies

Information regarding specific strategies for the fabrication of thin films from this compound and their integration into electronic devices is not available in the reviewed literature. While general methods for creating thin films of organic semiconductors are well-established, including solution-based and vacuum deposition techniques, the application of these methods to this compound and the performance of resulting devices have not been reported. Research on related small molecules and polymers often details their use in devices like organic field-effect transistors (OFETs), but this level of investigation has not been extended to this compound.

Future Research Directions and Challenges

Development of Novel and Green Synthetic Pathways

A primary challenge in advancing dibenzotellurophene research is the development of more efficient, sustainable, and versatile synthetic methodologies. Current synthetic routes often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. Future research will likely focus on the following areas:

Catalyst-Free and Metal-Free Syntheses: Inspired by progress in the synthesis of other heterocycles, the development of catalyst-free and metal-free methods for constructing the this compound core is a significant goal. nih.gov Such approaches would reduce cost, simplify purification, and minimize toxic metal waste.

Mechanochemistry and Flow Chemistry: Emerging green synthetic techniques such as mechanosynthesis (ball milling) and continuous flow chemistry offer promising avenues for the eco-friendly production of this compound derivatives. nih.govresearchgate.net These methods can lead to solvent-free or solvent-minimized reactions, enhanced reaction rates, and improved safety profiles. springerprofessional.despringerprofessional.denih.govdurham.ac.uk

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. nih.govresearchgate.net Exploring these energy-efficient techniques for this compound synthesis is a logical next step towards more sustainable practices. nih.govresearchgate.net

| Green Synthetic Technique | Potential Advantages for this compound Synthesis |

| Catalyst-Free Synthesis | Reduced cost, simplified purification, avoidance of toxic metal catalysts. |

| Mechanochemistry | Solvent-free or reduced solvent usage, potential for novel reactivity. nih.gov |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. springerprofessional.despringerprofessional.denih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. nih.govresearchgate.net |

Exploration of New Reactivity Modes and Coordination Architectures

The tellurium center in this compound offers a rich playground for exploring novel reactivity and coordination chemistry. Future research is expected to delve into:

Redox-Switchable Systems: The ability of the tellurium atom to exist in different oxidation states can be exploited to design redox-switchable materials. Investigating the controlled oxidation and reduction of the this compound core could lead to the development of novel sensors, catalysts, and molecular switches.

Coordination Chemistry and Ligand Design: this compound and its derivatives have the potential to act as unique ligands in coordination chemistry. nih.gov The soft nature of the tellurium atom makes it an attractive binding site for various metal centers. Future work will likely focus on the synthesis and characterization of novel coordination complexes, exploring their catalytic activity and photophysical properties.

Supramolecular Assembly: The planar and extended π-system of this compound makes it an excellent building block for supramolecular chemistry. nih.govnsf.govuh.edunih.govrsc.org The formation of well-defined nanostructures through non-covalent interactions, such as π-π stacking and chalcogen bonding, could lead to materials with interesting electronic and optical properties. nih.govuh.edunih.govrsc.org

Advanced Understanding of Structure-Property Relationships through Synergistic Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new materials. This will require a close collaboration between experimental and computational chemists. Key areas for future investigation include:

Combined DFT and Experimental Studies: The synergy between Density Functional Theory (DFT) calculations and experimental characterization is a powerful tool for elucidating electronic structure, photophysical properties, and reactivity. nih.govresearchgate.nettaylorfrancis.comscispace.comresearchgate.net Future studies will likely employ this combined approach to predict and understand the impact of various substituents on the properties of the this compound core. nih.govresearchgate.nettaylorfrancis.comscispace.comresearchgate.net

Machine Learning for Property Prediction: The application of machine learning (ML) and deep learning models is emerging as a valuable tool for accelerating the discovery of new materials. nih.govchemrxiv.orgdntb.gov.ua By training algorithms on existing experimental and computational data, it may become possible to predict the properties of novel this compound derivatives with high accuracy, thereby guiding synthetic efforts towards the most promising candidates. nih.govchemrxiv.orgchemrxiv.orgmdpi.com

| Approach | Contribution to Understanding Structure-Property Relationships |

| Density Functional Theory (DFT) | Prediction of molecular geometries, electronic structures, and spectroscopic properties. nih.govresearchgate.nettaylorfrancis.comscispace.com |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties and simulation of absorption and emission spectra. nih.govresearchgate.nettaylorfrancis.comscispace.com |

| Experimental Spectroscopy | Validation of theoretical predictions and detailed characterization of photophysical properties. |

| Machine Learning | High-throughput screening and prediction of properties for large libraries of virtual compounds. nih.govchemrxiv.orgchemrxiv.orgmdpi.com |

Design of Next-Generation this compound-Based Materials for Specific Advanced Applications

The unique properties of this compound make it a promising candidate for a variety of advanced applications. Future research will focus on the targeted design and synthesis of materials for:

Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for strong intermolecular interactions in this compound derivatives suggest their utility in OFETs. Tailoring the molecular structure to enhance charge carrier mobility and air stability will be a key research direction.

Organic Light-Emitting Diodes (OLEDs): The heavy atom effect of tellurium can promote intersystem crossing, making this compound derivatives interesting candidates for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in OLEDs. rsc.orgnih.govbeilstein-journals.orgfrontiersin.orgnih.gov The design of novel emitters with high quantum efficiencies and long operational lifetimes is a significant challenge. rsc.orgbeilstein-journals.org

Organic Photovoltaics (OPVs): The broad absorption and tunable energy levels of this compound-based materials could be advantageous for their use as donor or acceptor components in OPVs.

Near-Infrared (NIR) Electronics: The incorporation of tellurium is known to red-shift the absorption and emission of organic chromophores. This opens up possibilities for developing this compound-based materials for NIR applications, such as photodetectors and bio-imaging agents. frontiersin.orgnih.govresearchgate.netnih.gov

Integration with Emerging Technologies in Organic Electronics and Photonics

To fully realize the potential of this compound, it will be crucial to integrate these materials with other emerging technologies. Future research directions in this area include:

Hybrid Materials with Perovskites and 2D Materials: The creation of hybrid materials by combining this compound derivatives with perovskites or two-dimensional (2D) materials could lead to novel optoelectronic devices with enhanced performance and stability. mdpi.comdtic.mil The interface between these different material classes will be a critical area of study. mdpi.com

Flexible and Wearable Electronics: The processability of organic materials makes them well-suited for applications in flexible and wearable electronics. researchgate.netnih.govberkeley.eduunica.itmdpi.com Developing solution-processable this compound derivatives will be key to their incorporation into these next-generation devices. researchgate.netnih.govberkeley.edu

Photonics and Nonlinear Optics: The large atomic size and polarizability of tellurium can lead to significant nonlinear optical (NLO) properties. The investigation of this compound derivatives for applications in photonics, such as optical limiting and two-photon absorption, represents a promising and relatively unexplored research avenue.

Q & A

Q. How to align this compound research with FINER criteria (Feasible, Novel, Ethical, Relevant)?

- Methodological Answer : Define feasibility via pilot studies on gram-scale synthesis. Establish novelty by benchmarking against prior art (e.g., tellurium-free heterocycles). Ethical compliance includes waste management protocols for toxic tellurium byproducts. Relevance is demonstrated through applications in optoelectronics or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.